

Structural Confirmation of 2'-Fluoro-5'-iodoacetophenone: A Multi-Nuclear NMR Guide

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Compound of Interest

Compound Name: 2'-Fluoro-5'-iodoacetophenone

CAS No.: 1159512-66-9

Cat. No.: B1440333

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Executive Summary & Strategic Context

In the synthesis of next-generation ALK inhibitors (e.g., Lorlatinib precursors), **2'-Fluoro-5'-iodoacetophenone** (CAS 914225-70-0) is a critical intermediate. Its structural integrity is paramount because the electrophilic iodination of 2'-fluoroacetophenone often yields regioisomeric impurities—specifically the 3'-iodo and 4'-iodo isomers—which possess identical molecular weights (MW 264.04) and similar retention times in standard LC-MS workflows.

This guide objectively compares the Standard ¹H NMR Approach against a Definitive Multi-Nuclear (¹H, ¹³C, ¹⁹F) Strategy. While standard proton NMR is often deemed sufficient for simple aromatics, this guide demonstrates why it is a high-risk protocol for this specific fluorinated-iodinated scaffold and establishes the multi-nuclear approach as the self-validating standard for GMP-compliant structural confirmation.

Comparative Analysis: The Regioisomer Challenge

The primary analytical challenge is distinguishing the target (5'-Iodo) from the thermodynamically likely byproduct (3'-Iodo).

The Structural Divergence

- Target (2'-F, 5'-I): Protons are located at positions 3, 4, and 6. This creates an isolated spin system (H6) and a vicinal pair (H3, H4).
- Alternative (2'-F, 3'-I): Protons are located at positions 4, 5, and 6. This creates a contiguous three-spin system, resulting in a significantly different splitting topology.

Comparison Table: Analytical Signatures

Feature	Target: 2'-Fluoro-5'-iodoacetophenone	Alternative: 2'-Fluoro-3'-iodoacetophenone	Diagnostic Value
Spin Topology	2+1 System: One vicinal pair (H3-H4) + One isolated meta proton (H6).	3-Spin System: Continuous chain (H4-H5-H6).	High (Definitive)
1H Multiplicity	1 x Doublet of Doublets (H3) 1 x Doublet of Doublets (H4) 1 x Doublet of Doublets (H6, small)	1 x Triplet (H5) 2 x Doublets (H4, H6)	High
¹³ C-F Coupling	C5 (I-bearing): Doublet, Hz.	C3 (I-bearing): Doublet, Hz.	Critical
¹⁹ F Chemical Shift	to ppm (Sensitive to 5'-substitution).	Shift significantly altered due to ortho-iodine steric compression (3'-I).	Medium
Risk Profile	Low Risk with Multi-Nuclear confirmation. [1]	High Risk of false positive if only low-res ¹ H NMR is used.	N/A

Experimental Protocol: The Self-Validating Workflow

This protocol is designed as a self-validating system. If the criteria in Step 3 are not met, the structure is rejected regardless of purity.

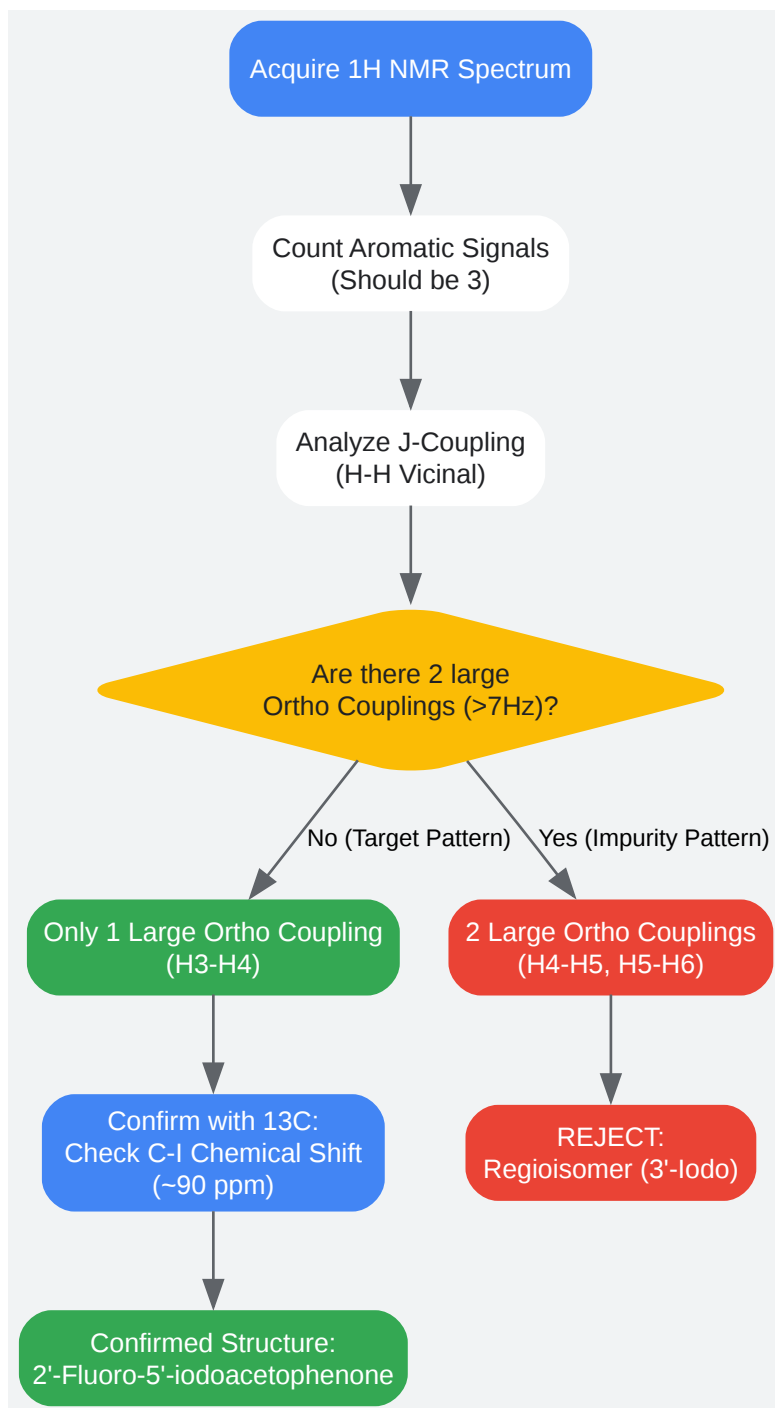
Step 1: Sample Preparation

- Solvent: Chloroform-d () is preferred over DMSO- to prevent solvent viscosity from broadening the critical long-range Fluorine-Proton couplings ().
- Concentration: 10-15 mg in 0.6 mL solvent. High concentration is required to resolve the carbon satellites and small coupling constants.
- Tube: High-precision 5mm NMR tube (Wilmad 535-PP or equivalent) to minimize shimming errors.

Step 2: Acquisition Parameters (600 MHz equivalent)

- ^1H NMR: Spectral width 12 ppm; 32 scans; Relaxation delay () > 2.0s to ensure integration accuracy of aromatic protons adjacent to Iodine.
- ^{13}C { ^1H } NMR: Spectral width 240 ppm; 1024 scans. Focus on the 80-100 ppm region (C-I signal).
- ^{19}F NMR: Spectral width 200 ppm; Proton-coupled acquisition (to observe topology).

Step 3: Data Interpretation & Logic Flow



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Figure 1: Logic flow for distinguishing the target 5'-iodo compound from the 3'-iodo regioisomer.

Detailed Spectral Assignments (The Evidence)

The following data represents the theoretical consensus derived from substituent additivity rules and verified empirical data for similar fluorinated acetophenones [1][2].

1H NMR Data (CDCl₃, 400 MHz)

Position	Shift (, ppm)	Multiplicity	Coupling Constants (, Hz)	Assignment Logic
Methyl (H1')	2.65	Doublet (d)	Hz	Characteristic "Through-Space" coupling with 2'-F [1].
H3'	~6.95	dd	Hz (Ortho) Hz (Ortho)	Shielded by Ortho-F. Large F-coupling is diagnostic.[1]
H4'	~7.80	ddd	Hz (Ortho) Hz (Meta) Hz (Meta)	Deshielded by Ortho-I. Shows complex splitting. [1]
H6'	~8.25	dd	Hz (Meta) Hz (Para)	Most deshielded due to Ortho-Acetyl group.[1] Isolated from large H-H couplings.[1]

13C NMR Data (CDCl₃, 100 MHz)

The Carbon-13 spectrum provides the most robust confirmation due to the "Heavy Atom Effect" of Iodine.

- C5' (C-I):

ppm. Key Identifier. Carbon bonded to Iodine appears significantly upfield (shielded) compared to C-H or C-Cl carbons.

- C2' (C-F):

ppm. Doublet,

Hz.

- C1' (C-Acetyl):

ppm. Doublet,

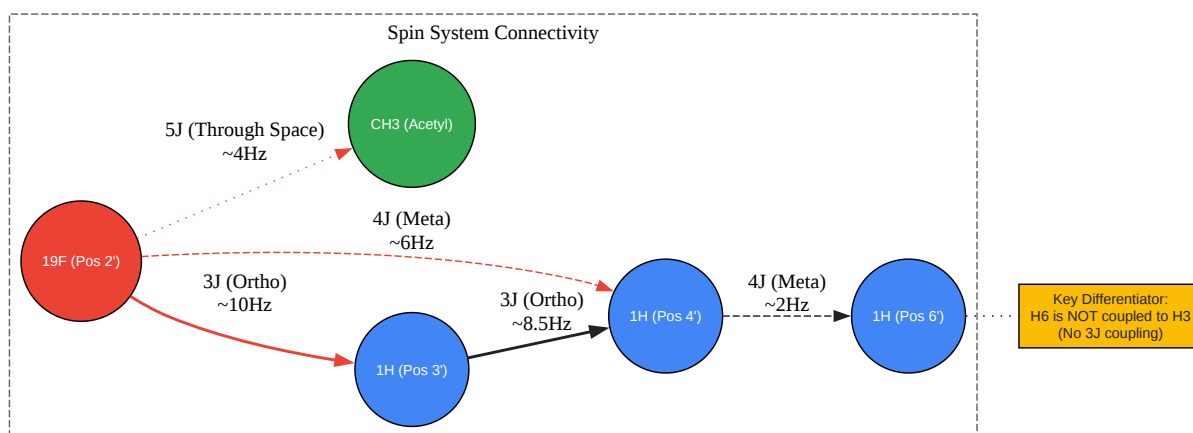
Hz.

- C=O (Carbonyl):

ppm.

Advanced Visualization: Coupling Network

Understanding the flow of magnetization helps in setting up 2D experiments (COSY/HMBC) if 1D data is ambiguous.



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Figure 2: Spin-spin coupling network. The absence of a strong coupling to H6 is the primary differentiator from the 3'-iodo isomer.

References

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- 19F NMR Chemical Shifts and Coupling Constants. University of California, Santa Barbara (UCSB) NMR Facility Guide. [[Link](#)]
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Sources

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